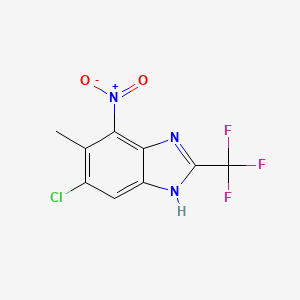
Formamide,N-methyl-N-(3-methyl-2-pyridyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formamide, N-methyl-N-(3-methyl-2-pyridyl)- is a chemical compound with the molecular formula C8H10N2O. It is also known by its CAS number 756534-03-9. This compound is part of a class of chemicals known as formamides, which are derivatives of formic acid. The structure of Formamide, N-methyl-N-(3-methyl-2-pyridyl)- includes a pyridine ring substituted with a methyl group and a formamide group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Formamide, N-methyl-N-(3-methyl-2-pyridyl)- can be synthesized through various methods. One common synthetic route involves the reaction of 3-methyl-2-pyridinecarboxaldehyde with methylamine in the presence of a formylating agent. The reaction typically occurs under mild conditions, with the use of solvents such as dichloromethane or methanol .
Industrial Production Methods
Industrial production of Formamide, N-methyl-N-(3-methyl-2-pyridyl)- often involves large-scale synthesis using automated reactors. The process may include steps such as purification through distillation or crystallization to ensure high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Formamide, N-methyl-N-(3-methyl-2-pyridyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the formamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
Formamide, N-methyl-N-(3-methyl-2-pyridyl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: This compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Formamide, N-methyl-N-(3-methyl-2-pyridyl)- involves its interaction with molecular targets such as enzymes and receptors. The formamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the pyridine ring can interact with aromatic residues in proteins, affecting their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methyl-N-(2-pyridyl)formamide: Similar structure but with the pyridine ring at a different position.
N-(3-Methyl-2-pyridyl)formamide: Lacks the N-methyl group.
N-(3-Dimethylaminopropyl)formamide: Contains a different substituent on the formamide group.
Uniqueness
Formamide, N-methyl-N-(3-methyl-2-pyridyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with enzymes and receptors makes it valuable in various research applications .
Eigenschaften
Molekularformel |
C8H10N2O |
|---|---|
Molekulargewicht |
150.18 g/mol |
IUPAC-Name |
N-methyl-N-(3-methylpyridin-2-yl)formamide |
InChI |
InChI=1S/C8H10N2O/c1-7-4-3-5-9-8(7)10(2)6-11/h3-6H,1-2H3 |
InChI-Schlüssel |
KVONYGCEYNZXFM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=CC=C1)N(C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


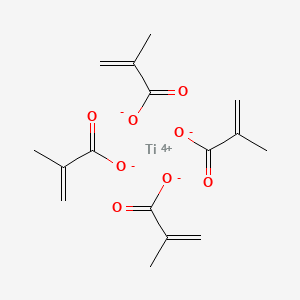
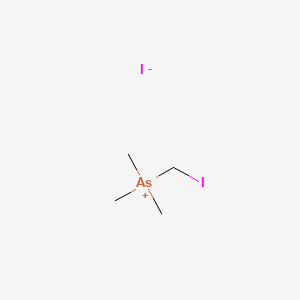
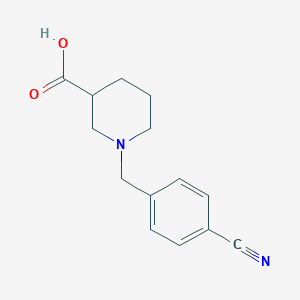
![5-Oxa-8-thia-2-azaspiro[3.4]octane;hydrochloride](/img/structure/B13781280.png)
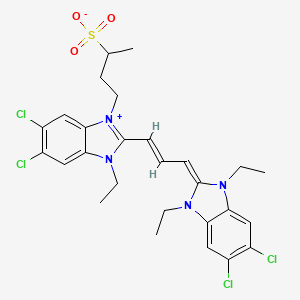
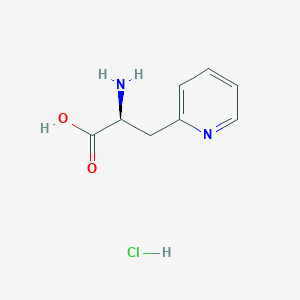
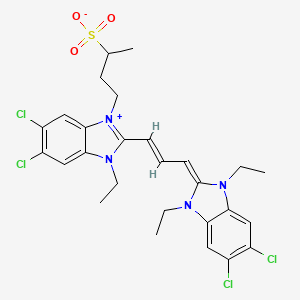
![barium(2+);3,6-dichloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate](/img/structure/B13781308.png)

![1-[4-[2-(4-fluoroanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13781321.png)
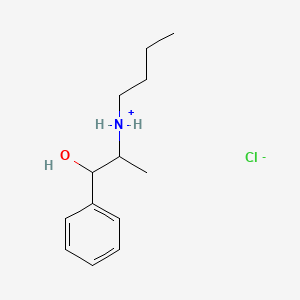

![10-tert-Butyl-8-[5-tert-butyl-3-(10-tert-butyl-10,11-dihydro-9H-benzo[a]xanthen-8-yl-methylene)-2-chloro-cyclohex-1-enylmethylene]-8,9,10,11-tetrahydro-benzo[a]xanthenylium perchlorate](/img/structure/B13781343.png)
